molecular formula C11H7BrF3NO2 B1417382 Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate CAS No. 1805188-40-2

Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate

Cat. No. B1417382
M. Wt: 322.08 g/mol
InChI Key: ZTGDKLVDQZQGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate , also known by its chemical formula C<sub>9</sub>H<sub>5</sub>BrF<sub>4</sub>O<sub>2</sub> , is a synthetic organic compound. It belongs to the class of aromatic esters and contains bromine, fluorine, and cyano functional groups. This compound has garnered interest in various scientific fields due to its potential applications in pharmacology, materials science, and organic chemistry.



Synthesis Analysis

The synthesis of Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate involves several steps. While I don’t have access to specific papers, the general synthetic route includes bromination, cyano group introduction, and trifluoromethylation. Researchers typically employ well-established methods to achieve these transformations.



Molecular Structure Analysis

The molecular structure of Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate consists of a phenyl ring substituted with bromine, cyano, and trifluoromethyl groups. The precise arrangement of atoms and bond angles can be visualized using molecular modeling software. The trifluoromethyl group enhances the compound’s lipophilicity and influences its reactivity.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitution, ester hydrolysis, and cross-coupling reactions. Researchers explore its reactivity to synthesize novel derivatives or functionalized molecules.



Physical And Chemical Properties Analysis


  • Molecular Weight : Approximately 301.04 g/mol.

  • Appearance : Likely a colorless to pale yellow liquid.

  • Solubility : Soluble in organic solvents (e.g., dichloromethane, acetone).

  • Melting Point : Not available.

  • Boiling Point : Varies based on pressure and purity.

  • Stability : Store at 2-8°C.


Safety And Hazards


  • Hazard Statements : May cause skin irritation, eye irritation, and respiratory discomfort.

  • Precautionary Measures : Handle with care, wear appropriate protective equipment, and work in a well-ventilated area.

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet.


Future Directions

Researchers should explore the compound’s biological activity, potential applications, and scalability for industrial use. Investigating its derivatives and analogs could lead to novel materials or therapeutic agents.


properties

IUPAC Name

methyl 2-[2-bromo-3-cyano-5-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-18-9(17)4-6-2-8(11(13,14)15)3-7(5-16)10(6)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGDKLVDQZQGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)C(F)(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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